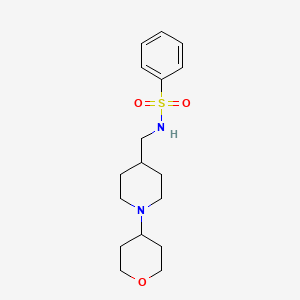

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a chemical compound that has been identified as an effective selective KOR antagonist . It has good in vitro ADMET and in vivo pharmacokinetic characteristics .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a tetrahydro-2H-pyran-4-yl group attached to a piperidin-4-yl group, which is further attached to a benzenesulfonamide group . The exact structure would require more detailed information or a structural analysis using techniques such as X-ray crystallography.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not specified in the available resources .Scientific Research Applications

Herbicidal Activity

Benzenesulfonamides, including derivatives similar to the queried compound, have been identified for their herbicidal activity, particularly against dicotyledonous weed species. These compounds interfere with the biosynthesis of branched-chain amino acids, demonstrating their utility in agricultural research and applications (Eussen et al., 1990).

Antiviral Research

Methylbenzenesulfonamide derivatives have shown promise in the prevention of HIV-1 infection, acting as small molecular antagonists. The synthesis and structural characterization of these compounds highlight their potential in antiviral drug development (Cheng De-ju, 2015).

Anti-Inflammatory and Anticancer Applications

Celecoxib derivatives, a category to which the queried compound is structurally related, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies underscore the therapeutic potential of benzenesulfonamide derivatives in the development of new medications (Ş. Küçükgüzel et al., 2013).

Enzyme Inhibition

Sulfonamides, including those structurally related to the queried compound, have been explored for their role in inhibiting various enzymes, such as phospholipase A2. This enzyme is implicated in inflammatory processes, and its inhibition can lead to therapeutic applications in diseases like myocardial infarction (H. Oinuma et al., 1991).

Kinase Inhibition for Cardiac Hypertrophy

Research into benzenesulfonamide derivatives has identified compounds that inhibit the kinase activity of ZAK, a protein involved in cardiac hypertrophy. These findings open up avenues for therapeutic intervention in cardiovascular diseases (Yu Chang et al., 2017).

Antimicrobial and Antitubercular Activity

Substituted benzenesulfonamides have been synthesized and evaluated for their antimicrobial and antitubercular activities. This research contributes to the development of new antimicrobial agents, highlighting the potential of benzenesulfonamide derivatives in combating infectious diseases (Ghada Bouz et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c20-23(21,17-4-2-1-3-5-17)18-14-15-6-10-19(11-7-15)16-8-12-22-13-9-16/h1-5,15-16,18H,6-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNCXNTUGPQPCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-nitrophenyl)-N-[2-[2-[2-[(3-nitrophenyl)methylideneamino]ethoxy]ethoxy]ethyl]methanimine](/img/structure/B2703843.png)

![methyl 4-(2,5-dioxo-6-(thiophen-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2703847.png)

![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2703848.png)

![3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one](/img/structure/B2703856.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B2703861.png)

![N,3-diisobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2703864.png)